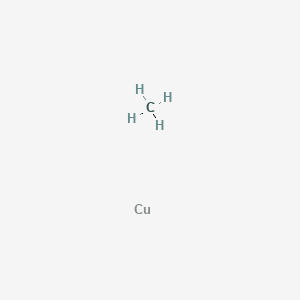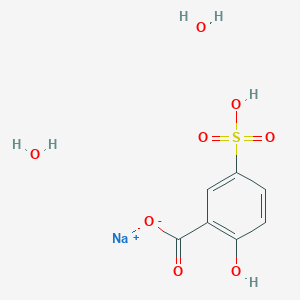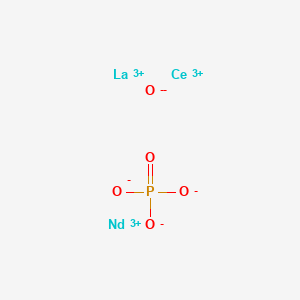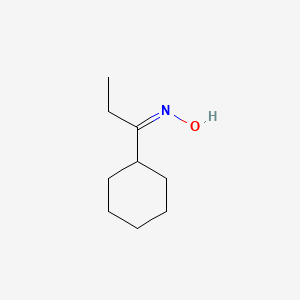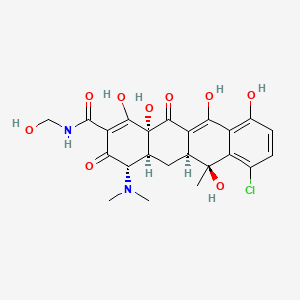
锗化二镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimagnesium germanide (GeMg2) is a compound of germanium and magnesium . It has a molecular weight of 121.24 g/mol . The compound is made up of two magnesium atoms and one germanium atom .
Molecular Structure Analysis
The molecular structure of Dimagnesium germanide is represented by the formula GeMg2 . The compound is made up of two magnesium atoms and one germanium atom .
Physical And Chemical Properties Analysis
Dimagnesium germanide has a molecular weight of 121.24 g/mol . It does not have any hydrogen bond donors or acceptors, and it does not have any rotatable bonds . The compound has a complexity of 0 as computed by Cactvs 3.4.8.18 .
科学研究应用
热电性能:锗化二镁(Mg2Si)是一种与锗化二镁相关的化合物,已被确认为在 300 至 600°C 的中温范围内用于能量转换的有前途的热电材料。它以其丰富性和无毒的加工副产品而著称 (Matsuno & Itoh, 2009)。
共聚催化剂:据报道,锗化二镁配合物是环己烯氧化物和二氧化碳共聚的高活性催化剂,显示出高周转数和频率。这些发现表明在聚合物科学中的潜在应用 (Kember & Williams, 2012)。
磁性和电子性质:对硅化物和锗化物的研究,包括锗化二镁之类的化合物,集中在它们在微电子学中的潜在应用,特别是用于接触基于锗的电子设备。它们的晶体织构和磁性尤其令人感兴趣 (Schutter 等,2016)。
纳米材料:尖晶石型结构的锗化二镁锰氧化物因其磁性和电催化性能而受到研究。此类材料与电极应用相关,并且可以控制它们的纳米结构以优化这些性能 (Garg 等,2013)。
氢化物化学:包括氢化物包封在“逆冠醚”化学中的锗化二镁配合物的合成和表征,为研究非平面络合物结构及其潜在应用开辟了新途径 (Gallagher 等,2002)。
作用机制
Target of Action
Dimagnesium germanide, also known as germanium;magnesium, is a binary compound of germanium and magnesium It’s known that germanides of alkali and alkaline earth metals, including magnesium, can decompose to give germanium hydrides .
Mode of Action
It’s known that the compound forms a three-dimensional structure where magnesium is bonded to four equivalent germanium atoms to form a mixture of edge and corner-sharing mgge4 tetrahedra . This unique structure may influence its interactions with other compounds or targets.
Pharmacokinetics
The pharmacokinetics of drug delivery systems (ddss), which could potentially be used to deliver dimagnesium germanide, have been explored . These studies suggest that the in vivo behavior of DDSs can be significantly different from classical drugs, and engineering strategies can be used to improve their pharmacokinetics .
Result of Action
The specific molecular and cellular effects of dimagnesium germanide’s action are currently unknown due to the lack of extensive research. One study suggests that the reactions of several guanidinato coordinated magnesium(i) dimers with dihydrogen should be spontaneous, as they are exothermic by as much as 25 kcal/mol . This suggests that dimagnesium germanide may have potential reactivity under certain conditions.
Action Environment
The action of dimagnesium germanide can be influenced by environmental factors. For instance, germanides of alkali and alkaline earth metals, including magnesium, are readily decomposed by water and acids . Therefore, the presence of these substances in the environment could influence the action, efficacy, and stability of dimagnesium germanide.
未来方向
属性
InChI |
InChI=1S/Ge.2Mg |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWJVOFAOUBYNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg].[Mg].[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeMg2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721499 |
Source


|
| Record name | Germane--magnesium (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310-52-7 |
Source


|
| Record name | Germane--magnesium (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of dimagnesium germanide?
A1: Dimagnesium germanide has the molecular formula Mg2Ge and a molecular weight of 133.26 g/mol.
Q2: What spectroscopic techniques have been employed to characterize dimagnesium germanide?
A2: While the provided research papers don't delve into the specifics of dimagnesium germanide spectroscopy, glow discharge optical spectroscopy (GDOS) has been used to analyze the impurity concentration profiles of implanted gallium arsenide, utilizing pure elements like germanium as standards. []
Q3: What are the known applications of dimagnesium germanide?
A3: The research papers provided do not specify any direct applications of dimagnesium germanide. They primarily focus on germanium (Ge) as an element and its presence in various compounds and alloys.
Q4: How does the strength of infrared window materials, like those containing germanium, change with the size of the window?
A4: Research indicates that the strength of a window, particularly those made of infrared window materials containing germanium, scales inversely with the size of the window. [] This means larger windows tend to have lower overall strength compared to smaller ones made from the same material.
Q5: What is the significance of third-order elastic constants in materials like germanium and magnesium oxide (MgO)?
A5: Third-order elastic constants provide valuable information about the anharmonic behavior of a material under pressure. Studies on germanium and magnesium oxide have utilized the pulse superposition method to determine ultrasonic velocity changes under uniaxial and hydrostatic pressure, allowing for the calculation of these constants. [] This information is crucial for understanding the materials' response to stress and strain beyond their elastic limit.
Q6: Are there any studies on the biological applications of compounds containing germanium, magnesium, and selenium?
A6: Yes, research has investigated the impact of nano aqua citrate solutions containing germanium, magnesium, and selenium on the biological control of pests. Specifically, studies examined the effects of these nano-citrates on the cultivation of Chouioia cunea Jang, a parasitic wasp used to control the fall webworm (Hyphantria cunea). Results showed improved biological effectiveness and reproductive capacity of the wasps when reared on a diet supplemented with these nano-citrates. []
Q7: How does the presence of germanium in functional clothing affect human physiology during exercise?
A7: A study exploring the effects of wearing germanium-treated functional clothing on middle-aged women during exercise found that it might improve oxygen-carrying capacity. While parameters like fatigue index, total work, and peak power remained unaffected, significant increases in red blood cell count, hemoglobin, and red cell distribution width were observed after exercise in the group wearing germanium-treated clothing. []
Q8: Has research investigated the potential link between trace elements like germanium, magnesium, and selenium, and the incidence of rheumatoid arthritis?
A8: Yes, a case-control study examined the association between serum levels of boron, copper, germanium, magnesium, selenium, and zinc with rheumatoid arthritis incidence in Iraqi patients. The study found significantly reduced serum levels of these elements in rheumatoid arthritis patients compared to healthy controls. [] This suggests a potential correlation between trace element deficiencies and the development of rheumatoid arthritis, warranting further investigation.
Q9: What role does germanium play in lithium-ion battery technology?
A9: Germanium is explored as a potential component in lithium-ion battery electrodes. Research focuses on developing electrode compositions with particles comprising germanium alongside other elements like tin, aluminum, silicon, and various transition metals. [] The goal is to enhance the electrochemical performance and stability of these batteries.
Q10: What are the environmental considerations regarding the use and disposal of materials containing germanium?
A10: While the provided research papers do not directly address the environmental impact of germanium-containing materials, they highlight the importance of responsible material use and waste management. [] Further research is needed to assess the specific environmental implications of dimagnesium germanide and develop sustainable practices for its handling and disposal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)

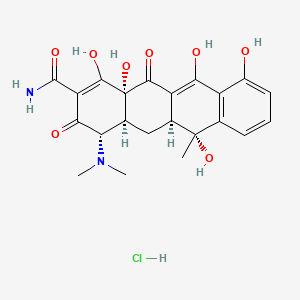

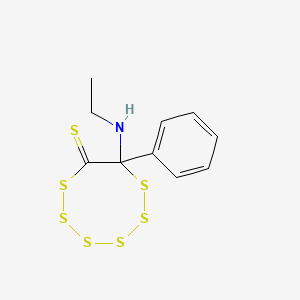
![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)
